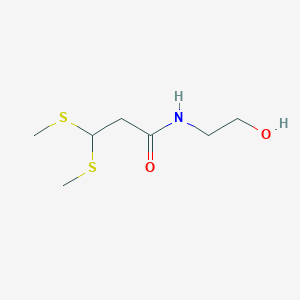

Entadamide B

Description

Structure

3D Structure

Properties

CAS No. |

110225-60-0 |

|---|---|

Molecular Formula |

C7H15NO2S2 |

Molecular Weight |

209.3 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-3,3-bis(methylsulfanyl)propanamide |

InChI |

InChI=1S/C7H15NO2S2/c1-11-7(12-2)5-6(10)8-3-4-9/h7,9H,3-5H2,1-2H3,(H,8,10) |

InChI Key |

YACJUWJRBSAQIG-UHFFFAOYSA-N |

SMILES |

CSC(CC(=O)NCCO)SC |

Canonical SMILES |

CSC(CC(=O)NCCO)SC |

Other CAS No. |

110225-60-0 |

Synonyms |

entadamide B N-(2-hydroxyethyl)-3,3-bis(methylthio)propanamide |

Origin of Product |

United States |

Isolation and Purification Methodologies for Entadamide B

Extraction Strategies from Plant Biomass

The initial step in obtaining Entadamide B from plant material involves extracting the target compounds from the plant matrix. The choice of extraction method and solvent is crucial and often depends on the polarity and chemical properties of the compounds of interest africanjournalofbiomedicalresearch.com.

Conventional Solvent-Based Extraction Techniques

Conventional solvent extraction is a widely employed method for isolating bioactive compounds from plants africanjournalofbiomedicalresearch.comresearchgate.net. This technique involves using various solvents to dissolve and separate the desired phytochemicals from the solid plant material. For the extraction of compounds including this compound from Entada phaseoloides seeds, extraction with 70% ethanol (B145695) at room temperature has been reported researchgate.netchemfaces.com. Another study optimizing the extraction of related compounds from Entada phaseoloides utilized 40% ethanol at 65°C with a solid-to-liquid ratio of 1:15 (g/mL) for 2.5 hours nih.gov. Defatting the plant material with a non-polar solvent like n-hexane before ethanol extraction is also a common practice to remove lipids and other non-polar interfering substances . The use of solvents with varying polarities, such as ethanol, methanol, water, n-hexane, ethyl acetate, and n-butanol, is common in the extraction and subsequent fractionation of plant extracts containing sulfur-containing amides like this compound researchgate.netchemfaces.comafricanjournalofbiomedicalresearch.comresearchgate.netsci-hub.seekb.eg. Specifically, a butanol-soluble fraction from Entada phaseoloides has been shown to contain sulfur-containing amide compounds researchgate.netchemfaces.com.

Modern and "Green" Extraction Technologies

In addition to conventional methods, modern and "green" extraction technologies offer potential advantages such as reduced solvent consumption, shorter extraction times, and improved efficiency africanjournalofbiomedicalresearch.comekb.egnih.govresearchgate.netnih.govresearchgate.netmdpi.com. These techniques include Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) ekb.egnih.govresearchgate.netnih.govresearchgate.netmdpi.comsemanticscholar.org. MAE, for instance, utilizes microwave energy to heat the solvent and plant matrix, accelerating the partitioning of compounds into the solvent and offering benefits like improved product stability, increased extract purity, and faster extraction rates compared to conventional methods researchgate.net. UAE employs ultrasound waves to create cavitation bubbles, which can disrupt plant cell walls and enhance the release of intracellular compounds into the solvent nih.govresearchgate.netmdpi.com. While these modern techniques are recognized for their efficiency in extracting bioactive compounds from various plant materials, including those containing related phytochemicals ekb.egresearchgate.netnih.govresearchgate.netmdpi.comsemanticscholar.orgusm.mymdpi.comcu.edu.egscientificelectronicarchives.org, specific detailed reports on the optimized application of SFE, MAE, or UAE solely for the extraction of this compound from its natural sources were not prominently found in the provided information.

Chromatographic Separation Techniques

Following the initial extraction, chromatographic methods are essential for separating this compound from other co-extracted compounds and purifying it to a desired level africanjournalofbiomedicalresearch.com.

Column Chromatography Applications

Column chromatography is a fundamental technique used in the purification of natural products. Both normal-phase and reversed-phase column chromatography are applied in the isolation of compounds from Entada phaseoloides extracts researchgate.netchemfaces.com. Silica (B1680970) gel is a common stationary phase for normal-phase chromatography, separating compounds based on polarity hawachhplccolumn.commdpi.com. Reversed-phase silica gel, such as C18, is utilized for reversed-phase chromatography, which is effective for separating less polar compounds hawachhplccolumn.commdpi.comsigmaaldrich.comsigmaaldrich.com. These techniques have been employed in the isolation and purification schemes for sulfur-containing amides from Entada phaseoloides researchgate.netchemfaces.com.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both the analysis and purification of bioactive compounds, capable of achieving high purity levels africanjournalofbiomedicalresearch.commdpi.com. Semi-preparative HPLC has been used in the purification of sulfur-containing amide compounds isolated from Entada phaseoloides researchgate.netchemfaces.com. Reversed-Phase HPLC (RP-HPLC), commonly employing a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a prevalent mode for separating phenolic and other polar compounds mdpi.com. HPLC has also been used analytically to characterize crude extracts and identify isolated compounds from Entada phaseoloides by comparing retention times with authentic standards sci-hub.se. For instance, an HPLC analysis of Entada rheedii seed extract, which contains this compound, was performed using a Hypersil-ODS (C18) column with an isocratic mobile phase of acetonitrile and 15% acetic acid (40:60 v/v) and detection at 270 nm .

High-Speed Countercurrent Chromatography (HSCCC) for Efficient Isolation

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid chromatography technique that does not use a solid support matrix, thus avoiding irreversible adsorption and offering high recovery rates sci-hub.semdpi.com. HSCCC has been demonstrated as an efficient method for the preparative separation and purification of bioactive compounds, including phaseoloidin (B1631818), entadamide A, and entadamide A-β-D-glucopyranoside, from the crude extract of Entada phaseoloides nih.govsci-hub.seresearchgate.net. This technique is considered economical and efficient for preparative separation compared to conventional column chromatography and HPLC sci-hub.se. A specific application for separating these compounds utilized a two-phase solvent system composed of n-butanol-acetic acid-water in a 4:1:5 (v/v/v) ratio nih.govsci-hub.seresearchgate.net. Using this method, 34.85 mg of entadamide A with a purity of 96.4% and a recovery of 98.5% was obtained from 500 mg of crude extract nih.govsci-hub.se. Given the structural similarity and co-occurrence of Entadamide A and this compound, HSCCC with similar solvent systems is likely applicable for the isolation of this compound as well.

Summary of Selected Isolation and Purification Data

| Technique | Plant Source | Material Processed | Conditions | Outcome (for related compounds) | Citation |

| Conventional Solvent Extraction | Entada phaseoloides | Seeds | 70% Ethanol, Room Temperature | Extraction of sulfur-containing amides | researchgate.netchemfaces.com |

| Conventional Solvent Extraction (Optimized) | Entada phaseoloides | Not specified | 40% Ethanol, 65°C, 2.5 h, 1:15 solid-to-liquid ratio | Extraction of phaseoloidin, entadamide A, entadamide A-β-D-glucopyranoside | nih.gov |

| Conventional Solvent Extraction | Entada phaseoloides | Seeds | Defatting with n-hexane, then 70% ethanol extraction | Extraction of compounds including entadamide A and B | |

| Column Chromatography | Entada phaseoloides | Extract fraction | Silica gel, Reversed-phase silica gel | Purification of sulfur-containing amides | researchgate.netchemfaces.com |

| HPLC (Analytical) | Entada rheedii | Crude extract | Hypersil-ODS (C18) column, Acetonitrile:15% Acetic Acid (40:60 v/v), 270 nm | Characterization of extract containing entadamide A and B | |

| HPLC (Semi-preparative) | Entada phaseoloides | Extract fraction | Not specified details for this compound, used for related amides | Purification of sulfur-containing amides | researchgate.netchemfaces.com |

| HSCCC | Entada phaseoloides | Crude extract | n-Butanol-Acetic Acid-Water (4:1:5, v/v/v) | 34.85 mg Entadamide A (96.4% purity, 98.5% recovery from 500 mg crude) | nih.govsci-hub.seresearchgate.net |

Purity Assessment and Yield Optimization in Isolation Protocols

Achieving high purity is a critical aspect of isolating bioactive compounds like this compound. Purity assessment is typically performed using analytical techniques that can separate and quantify the components of a sample. High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis, often coupled with detectors like UV or mass spectrometry (HPLC/MS) africanjournalofbiomedicalresearch.comnih.govsci-hub.seymerdigital.com. Comparing the retention time and peak area of the isolated compound to a standard sample in HPLC is a common approach for determining purity sci-hub.se.

Spectroscopic methods play a crucial role in both the identification and purity assessment of isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are routinely employed to characterize the chemical structure and confirm the purity of isolated compounds by comparing spectral data with known reference materials davidpublisher.comresearchgate.netsci-hub.sejapsonline.comymerdigital.comnih.gov. Thin Layer Chromatography (TLC) can also be used as a simple and cost-effective method for monitoring separation progress and assessing the purity of fractions during column chromatography ymerdigital.comnih.gov.

Yield optimization in the isolation of this compound involves refining extraction and purification parameters to maximize the amount of the target compound obtained from the plant material. Research findings indicate that various factors influence the yield of compounds from Entada phaseoloides. For example, studies on the optimization of extraction conditions for related compounds like phaseoloidin and entadamide A using HSCCC have investigated parameters such as extraction temperature, solid-to-liquid ratio, ethanol concentration, and extraction time sci-hub.se.

Orthogonal experimental designs have been utilized to determine optimal extraction conditions. For instance, in the extraction of phaseoloidin, entadamide A, and entadamide A-β-D-glucopyranoside, optimal conditions were found to be an extraction temperature of 65°C, a solid-to-liquid ratio of 1:15 (g/mL), 40% ethanol concentration, and an extraction time of 2.5 hours sci-hub.se. While these specific parameters were optimized for other compounds, similar systematic approaches would be relevant for optimizing this compound isolation yield.

The choice of purification method also impacts yield and purity. HSCCC, for example, has been shown to achieve high purities and recoveries for related compounds in a single step, offering an efficient alternative to conventional column chromatography methods sci-hub.se. The retention ratio of the stationary phase in HSCCC is a factor that affects separation efficiency and yield sci-hub.se.

Detailed research findings on the yields and purities obtained for this compound specifically are less extensively reported compared to Entadamide A or other major compounds from Entada phaseoloides in the provided search results. However, studies focusing on the isolation of multiple sulfur-containing amides from Entada phaseoloides or Clinacanthus nutans would inherently involve methodologies applicable to this compound, with the goal of obtaining pure compounds for further characterization and study vjs.ac.vnmdpi.com.

| Compound | Isolation Method | Crude Extract Amount | Yield (mg) | Purity (%) | Recovery (%) | Source |

| Phaseoloidin | HSCCC | 500 mg | 38.79 | 99.3 | 98.1 | sci-hub.se |

| Entadamide A | HSCCC | 500 mg | 34.85 | 96.4 | 98.5 | sci-hub.se |

| Entadamide A-β-D-glucopyranoside | HSCCC | 500 mg | 33.97 | 98.6 | 97.7 | sci-hub.se |

Note: The data in this table pertains to compounds related to this compound, illustrating the results achievable with optimized isolation techniques like HSCCC from Entada phaseoloides extracts.

The optimization of extraction and purification protocols is an iterative process that involves evaluating different solvents, extraction techniques, chromatographic methods, and their parameters to enhance both the yield and purity of this compound for subsequent research and potential applications.

Chemical Synthesis and Analog Development of Entadamide B

Synthetic Pathways for Entadamide B

The synthesis of this compound has been achieved through specific chemical reactions. jst.go.jpphytojournal.comnih.gov

Reaction of Methanethiol (B179389) with Propiolic Acid

A key initial step in the synthesis of this compound involves the addition reaction of methanethiol to propiolic acid. jst.go.jpphytojournal.comnih.gov This reaction forms a crucial intermediate for the subsequent steps in the synthesis.

Condensation with Ethanolamine (B43304) via Dicyclohexylcarbodiimide (B1669883)

Following the initial addition reaction, a condensation step is performed involving the intermediate product and ethanolamine. jst.go.jpphytojournal.comnih.gov This condensation is facilitated by the use of dicyclohexylcarbodiimide (DCC). jst.go.jpphytojournal.comnih.gov DCC is a commonly used coupling agent in organic chemistry, particularly for the formation of amides and esters, by facilitating the dehydration reaction between a carboxylic acid and an amine or alcohol. sigmaaldrich.comchemeurope.com

Structural Modifications and Derivatives of this compound

Modifications to the structure of this compound have been explored to investigate their impact on biological activities, suggesting an interest in developing derivatives with potentially improved or different properties. ontosight.ai

Rational Design of this compound Analogs

The rational design of this compound analogs is guided by the understanding of its core structure and the potential roles of its functional groups. While specific detailed strategies for the rational design of this compound analogs are not extensively detailed in the provided snippets, the general principle of analog development involves modifying the existing structure to explore changes in activity. This often includes altering, removing, or masking functional groups to observe the effect on biological outcomes. researchgate.net

Chemoenzymatic and Stereoselective Synthetic Approaches

Research into the synthesis of this compound has explored various routes to access this sulfur-containing amide. While the literature describes chemical synthesis methods for this compound, detailed reports specifically on chemoenzymatic or stereoselective synthetic approaches for this particular compound are not extensively available in the examined sources.

The reported chemical synthesis of this compound typically involves a two-step process. This route utilizes the addition of methanethiol to propiolic acid, followed by a condensation reaction with ethanolamine wikipedia.orgfishersci.atbmrb.iofishersci.atmetabolomicsworkbench.org. The condensation step has been shown to employ coupling agents such as dicyclohexylcarbodiimide (DCC) wikipedia.orgfishersci.at.

The initial step, the addition of methanethiol to propiolic acid, forms an intermediate. Subsequently, this intermediate undergoes a condensation reaction with ethanolamine to yield this compound wikipedia.orgfishersci.at. This chemical pathway provides a method for the preparation of this compound, as reported in studies focusing on its isolation and biological activities wikipedia.orgbmrb.iofishersci.atmetabolomicsworkbench.org.

While chemoenzymatic and stereoselective synthesis are powerful strategies in organic chemistry for achieving high efficiency and controlling stereochemistry wikidata.orgnih.gov, specific applications of these methods for the synthesis of this compound were not detailed in the consulted literature. Chemoenzymatic approaches often leverage the catalytic power and selectivity of enzymes to perform specific transformations wikidata.orgamericanelements.comeasychem.orgnih.govepa.govfishersci.co.uknih.gov, while stereoselective synthesis aims to produce a desired stereoisomer preferentially nih.govnih.govfishersci.cauni.lu. The absence of specific reports on these methods for this compound suggests that the reported synthetic efforts have primarily focused on chemical routes.

Further research may explore chemoenzymatic or stereoselective strategies to potentially improve the efficiency, yield, or stereochemical control in the synthesis of this compound or its analogs.

Biosynthetic Investigations of Entadamide B

Identification of Precursors and Intermediates

Based on the chemical structure of entadamide B, which contains a 2-hydroxyethyl amide group and a 3,3-bis(methylthi)propene moiety, potential precursors can be inferred. The 2-hydroxyethylamine portion is likely derived from ethanolamine (B43304). The sulfur-containing part, with its two methylthio groups and a three-carbon backbone, suggests the involvement of sulfur donors, such as methanethiol (B179389), and a C3 unit, possibly derived from a precursor like propiolic acid or a related three-carbon compound. While direct experimental evidence tracing these specific molecules into this compound in vivo is limited in the provided literature, the successful chemical synthesis using propiolic acid and methanethiol supports their consideration as potential biosynthetic building blocks or mimics of biological intermediates.

Proposed Enzymatic Steps and Catalytic Mechanisms

The formation of this compound from its precursors would necessitate several enzymatic transformations. The creation of the amide bond between ethanolamine and the carboxyl group of a modified three-carbon unit would likely be catalyzed by an enzyme such as an amide synthase or a ligase. The incorporation of the two methylthio groups suggests the involvement of methyltransferases, which would transfer methyl groups to sulfur atoms. Enzymes facilitating the addition of sulfur to a carbon backbone would also be crucial. While specific enzymes from Entada phaseoloides involved in this compound biosynthesis have not been characterized in the search results, analogous enzymes are known from other metabolic pathways. For instance, enzymes involved in the biosynthesis of other sulfur-containing natural products or fatty acid amides could provide models for the types of catalytic mechanisms involved.

Genetic Basis of this compound Biosynthesis

The biosynthesis of secondary metabolites in plants is typically governed by genes that encode the necessary enzymes. These genes are often organized in the genome as biosynthetic gene clusters (BGCs). Identifying the genes and their organization would provide a complete picture of the genetic basis for this compound production. Although the specific BGC for this compound in Entada phaseoloides has not been reported in the provided literature, research on other secondary metabolites in this plant, such as triterpenoid (B12794562) saponins (B1172615) and flavonoids, has led to the identification of candidate genes and transcription factors involved in their biosynthesis. Techniques like genome sequencing, transcriptome analysis, and comparative genomics could be applied to Entada phaseoloides to identify potential BGCs for this compound by searching for genes encoding enzymes with predicted functions relevant to the proposed biosynthetic steps, such as methyltransferases, ligases, and enzymes involved in carbon-sulfur bond formation.

Biotechnological Strategies for Enhanced Biosynthetic Production

Understanding the biosynthetic pathway and its genetic basis opens avenues for biotechnological strategies to enhance this compound production. If the key enzymes and genes are identified, metabolic engineering of Entada phaseoloides or a heterologous host organism could be pursued. This might involve overexpression of rate-limiting enzymes, blocking competing pathways, or introducing genetic elements that boost the flux towards this compound synthesis. Furthermore, optimizing growth conditions for Entada phaseoloides or cell cultures derived from it, potentially informed by studies on factors affecting secondary metabolite production in other plants, could also contribute to increased yields. While specific examples of biotechnological applications for this compound were not found, the principles applied to other valuable plant natural products are directly relevant.

In Vitro Pharmacological Activity and Mechanistic Studies of Entadamide B

Anti-inflammatory Modulatory Effects

Research into the anti-inflammatory properties of Entadamide B has primarily focused on its interaction with key enzymes involved in inflammatory pathways.

Inhibition of 5-Lipoxygenase (5-LOX) Activity in Cellular Models (e.g., RBL-1 cells)

This compound has demonstrated inhibitory effects on the activity of 5-lipoxygenase (5-LOX). Studies using RBL-1 cells, a commonly used mast cell line for studying leukotriene synthesis, have shown that this compound can inhibit 5-lipoxygenase activity. Specifically, this compound, along with Entadamide A, inhibited the 5-lipoxygenase activity of RBL-1 cells at a concentration of 10-4 g/ml. uminho.ptuni.luwikipedia.orgwikipedia.orgmetabolomicsworkbench.orgwikipedia.org This finding suggests that entadamides may represent a novel class of anti-inflammatory agents. uminho.ptuni.luwikipedia.orgwikipedia.orgwikipedia.org

Exploration of Downstream Signaling Pathways (e.g., NF-κB, MAPK)

Information regarding the specific effects of this compound on downstream inflammatory signaling pathways such as NF-κB and MAPK was not available in the provided search results.

Antioxidant and Oxidative Stress Mitigation Activities

Besides its anti-inflammatory potential, the antioxidant activities of this compound and related compounds have also been investigated.

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

This compound has been reported to show moderate antioxidant activity. sci-hub.se While specific detailed data for this compound using common free radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) were not extensively provided in the search results for the isolated compound, these assays have been utilized to evaluate the antioxidant potential of Entada phaseoloides extracts and related compounds. Extracts from Entada phaseoloides have shown considerable antiradical potential, exhibiting high scavenging activity in DPPH and ABTS assays. uni.lu Entadamide A, a structurally related compound also found in Entada phaseoloides, has demonstrated free radical scavenging activity in the DPPH assay and scavenging abilities on hydroxyl free radicals. wikipedia.orgredalyc.orgnih.gov The use of DPPH and ABTS assays is a standard method for assessing the ability of compounds to neutralize free radicals. uminho.ptwikipedia.orgfao.orgmdpi.comrcaap.pt

Cellular Protective Effects Against Oxidative Damage

Information specifically detailing this compound's cellular protective effects against oxidative damage was not available in the provided search results.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

In vitro studies have indicated that this compound, and related compounds like Entadamide A, possess antiproliferative and cytotoxic effects on various cancer cell lines. This suggests a potential role for these compounds as therapeutic agents in cancer treatment.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

While specific detailed mechanisms for this compound's induction of apoptosis and cell cycle arrest were not extensively found in the immediate search results, related studies on other natural compounds with antiproliferative activity highlight common mechanisms. These often involve the induction of apoptotic cell death and the ability to influence cellular metabolic pathways. frontiersin.org For instance, some compounds exert antiproliferative effects by inducing a dose-dependent accumulation of cells in specific phases of the cell cycle, implying a cell cycle-phase-specific mechanism of action. researchgate.net

Interaction with Cancer-Related Protein Targets (e.g., Caspase-3, GSK3-β)

Research has investigated the interaction of Entadamide compounds with key proteins involved in cancer pathways. Molecular docking studies have explored the binding affinities of compounds like Entadamide C with proteins such as Caspase-3. researchgate.net Caspase-3 is a crucial cysteine-aspartic acid protease that plays a central role in the execution phase of cell apoptosis. genecards.orgwikipedia.org It is involved in cleaving various protein substrates, leading to the dismantling of the cell during programmed cell death. genecards.orgwikipedia.orgthermofisher.com Studies have shown that active Caspase-3 can be detected in apoptotic cells and its activity can be measured using specific assays. thermofisher.com While some studies indicated poor binding affinities of certain Entadamide compounds with Caspase-3 in docking simulations, this area of research continues to be explored to understand the precise interactions. researchgate.net

Another protein target of interest is Glycogen Synthase Kinase-3 beta (GSK3-β). GSK3-β is a serine-threonine kinase involved in numerous cellular processes, including energy metabolism, neuronal development, and apoptotic pathways. genecards.orgwikipedia.orgrndsystems.com Abnormal regulation of GSK3-β is associated with various diseases, including cancer. genecards.orgwikipedia.org In silico studies have explored the interaction of compounds like entagenic acid, a related phytoconstituent, with GSK3-β, suggesting it as a potential inhibitor. researchgate.net GSK3-β is known to interact with and phosphorylate various proteins, influencing their stability and function. nih.govnih.gov Inhibition of GSK3-β has been shown to affect pathways relevant to cell proliferation and survival, such as the Wnt/β-catenin pathway. researchgate.netnih.govnih.gov While direct detailed studies on this compound's interaction with GSK3-β were not prominently featured, research on related compounds within the same plant sources suggests this as a relevant area of investigation for understanding this compound's potential mechanisms in cancer cell lines. researchgate.net

Antimicrobial and Antifungal Efficacy

Extracts containing this compound and related compounds have demonstrated antimicrobial and antifungal activities in vitro. phytojournal.comijcrbp.comjapsonline.com This highlights their potential as sources for developing new agents against infectious microorganisms.

Spectrum of Activity Against Pathogenic Microorganisms

Studies have reported the activity of extracts containing this compound against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. phytojournal.comijcrbp.com For instance, extracts from Entada phaseoloides, a source of this compound, have shown antibacterial activity against methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus species, and Bacillus subtilis. phytojournal.comijcrbp.com Activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa has also been noted. phytojournal.com Furthermore, these extracts have shown efficacy against the yeast-like pathogen Candida albicans. phytojournal.com

Mechanisms of Microbial Growth Inhibition

The mechanisms by which this compound and related compounds inhibit microbial growth are an active area of research. While specific detailed mechanisms for this compound were not extensively found, general mechanisms of antimicrobial plant compounds include disrupting bacterial membranes, inhibiting enzyme activity, interfering with DNA or protein synthesis, and affecting biofilm formation. nih.govmdpi.commdpi.com For example, some compounds exert their effects by inhibiting critical enzymes involved in microbial metabolism or by interfering with processes essential for cell wall growth and division. mdpi.comnih.gov Further research is needed to elucidate the precise molecular targets and pathways affected by this compound in different microorganisms.

Immunomodulatory Properties

Investigations into the biological activities of compounds from sources containing this compound have also explored their effects on the immune system. Related glycosides, such as Entadamide-A-β-D-glucopyranoside, have demonstrated anti-complement activity. glpbio.commedchemexpress.com

The complement system is a part of the innate immune system that plays a crucial role in the body's defense against pathogens. Modulation of complement activity can influence inflammatory responses and immune cell function. nih.govnih.gov Anti-complement activity suggests that these compounds may have the ability to regulate the complement cascade, potentially dampening excessive immune responses. phytojournal.comijcrbp.com This indicates a potential immunomodulatory effect, although further research is required to fully understand the scope and mechanisms of this compound's influence on the broader immune system.

This compound is a sulfur-containing amide that has been investigated for various biological activities in cellular systems. Research indicates that this compound, along with Entadamide A, exhibits inhibitory effects on 5-lipoxygenase activity in RBL-1 cells at a concentration of 10-4 g/ml. chemfaces.comphytojournal.com This inhibition suggests that these compounds may possess anti-inflammatory properties. chemfaces.comphytojournal.com

Entadamide A, a related compound, has been reported to have anti-oxidative stress activity. chemfaces.com While specific cellular anti-stress activity of this compound is not extensively detailed in the search results, the plant genus Entada, from which this compound is isolated, has been traditionally used for managing stress and possesses antioxidant properties attributed to its phytochemical composition, including phenolic compounds. researchgate.netafricanjournalofbiomedicalresearch.com Oxidative stress is linked to various cellular damages and conditions. africanjournalofbiomedicalresearch.com The antioxidant mechanisms of Entada rheedei, for instance, are described as multifaceted, involving various pathways and bioactive compounds that scavenge free radicals and reduce oxidative damage in cellular systems. africanjournalofbiomedicalresearch.com

Further investigations are considered crucial to fully assess the biological activities of isolated compounds from Entada species, including this compound, and to identify the underlying mechanisms of their pharmacological effects in cellular contexts. africanjournalofbiomedicalresearch.comdavidpublisher.com

Preclinical in Vivo Studies of Entadamide B

Anti-inflammatory Models in Animal Systems

Studies have evaluated the anti-inflammatory effects of Entada phaseoloides extracts, which contain Entadamide B, in various animal models. This includes assessing responses in models of general inflammation and specific arthritis models.

Evaluation of Inflammatory Responses (e.g., Paw Edema Models)

The anti-inflammatory activity of Entada phaseoloides extracts has been investigated using models such as carrageenan-induced rat paw edema. Pre-treatment with a methanolic extract of E. phaseoloides seeds at a dose of 400 mg/kg reduced carrageenan-induced rat paw edema at the 3rd hour compared to the control group. davidpublisher.com A dose-dependent reduction in granuloma formation, exudate volume, and total leukocyte count was also observed with the extract in the cotton pellet granuloma model. davidpublisher.com

Assessment in Arthritis Models

Topical applications of Entada phaseoloides formulations, including paste and ointment, have been evaluated in animal models of arthritis, such as Complete Freund's Adjuvant (CFA)-induced arthritis in Wistar rats. nih.govnih.gov Local inflammatory reactions, including paw edema, were observed in control animals, with swelling persisting over 21 days. nih.gov Both paste and ointment formulations of E. phaseoloides showed significant anti-inflammatory activity compared to the control group. nih.gov The paste formulation was found to be significantly more effective than diclofenac (B195802) sodium on day 21 in reducing inflammation. nih.gov Gait analysis in these arthritic models also indicated that animals treated with E. phaseoloides paste had minimally affected gait compared to other groups, suggesting reduced inflammation and pain. nih.gov

Antioxidant and Oxidative Stress Models in Animal Studies

While direct in vivo studies on this compound's antioxidant activity in animal models are not extensively detailed in the provided search results, research on Entada phaseoloides extracts suggests potential antioxidant effects. An ethanol (B145695) extract of E. phaseoloides stems demonstrated excellent antioxidant activity in in vitro assays, suggesting the plant as a potential source of natural antioxidants. davidpublisher.com Oxidative stress is known to initiate and exaggerate inflammatory responses in animal models by stimulating inflammatory signaling pathways. innovareacademics.in Studies on Entada rheedii, a related species, have also identified triterpene saponins (B1172615) with antioxidant properties. researchgate.net

Anti-stress Activity Assessment in Animal Models

The anti-stress activity of Entada phaseoloides seeds has been evaluated in animal models, such as the chronic restraint stress model in mice. researchgate.netinnovareacademics.inresearchgate.net Studies have investigated the effects of methanolic extract of E. phaseoloides seeds (MEEP) on parameters related to endoplasmic reticulum stress during chronic restraint stress. researchgate.netresearchgate.net MEEP has also been studied for its potential in attenuating scopolamine-induced memory impairment, neuroinflammation, and neurodegeneration in a radial arm maze model, suggesting an effect on stress-related cognitive deficits. innovareacademics.inresearchgate.net

Wound Healing Efficacy in Animal Models

The wound healing potential of Entada phaseoloides extracts and some of its constituents has been explored in animal models, including excision, incision, and dead space wound models in rats. researchgate.netresearchgate.net While one study focused on entagenic acid isolated from Entada pursaetha (a related species) and showed significant wound healing activity in these models researchgate.net, research on Entada phaseoloides extract with a high tannin content (76.18%) also demonstrated accelerated wound closure in a rat model of infected wounds compared to controls. phytojournal.comresearchgate.net The wound healing process in animal models involves phases including inflammation and proliferation. researchgate.net

Investigation of Bioavailability and Distribution in Animal Systems

Specific detailed studies on the bioavailability and distribution of isolated this compound in animal systems are not prominently featured in the provided search results. However, general information regarding the distribution of Entada phaseoloides species across tropical regions is mentioned. davidpublisher.comgreenpharmacy.info Further research would be needed to fully understand the pharmacokinetic profile of this compound in vivo.

This compound, a sulfur-containing amide, is a natural product that has been the subject of computational and theoretical studies to understand its potential biological activities and interactions at the molecular level. These studies often employ techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to predict and analyze the behavior of this compound and its analogs.

Computational and Theoretical Studies of Entadamide B

In Silico Screening and Virtual High-Throughput Ligand Discovery

In silico screening and virtual high-throughput ligand discovery are computational techniques widely employed in modern drug discovery to identify potential lead compounds by evaluating large libraries of molecules against a specific biological target. These methods leverage computational power to predict the binding affinity and interactions between a ligand and a target protein, significantly accelerating the initial stages of drug development compared to traditional experimental high-throughput screening. Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations are central to these approaches, allowing for the prioritization of promising candidates for subsequent in vitro and in vivo testing nuvisan.comnih.gov.

Future Research Directions and Translational Perspectives for Entadamide B

Deeper Elucidation of Entadamide B's Molecular Mechanisms of Action

While this compound and its analogs have shown potential biological activities such as inhibiting 5-lipoxygenase (5-LOX), the exact molecular mechanisms underpinning many of its observed effects remain to be fully elucidated. phytojournal.comnih.govjcdr.net Future research should focus on identifying the specific protein targets that this compound interacts with within cells. This could involve a combination of biochemical assays, cell-based studies, and advanced techniques like affinity chromatography coupled with mass spectrometry to isolate and identify binding partners. Understanding the precise molecular pathways modulated by this compound is critical for validating its therapeutic potential and guiding the rational design of more potent and selective analogs. For instance, further studies are required to identify the exact molecular mechanism of action related to its analgesic effects observed in animal models. jcdr.netnih.gov

Comprehensive Pharmacological Profiling of Novel this compound Analogs

The unique structure of this compound, particularly the sulfur-containing groups, offers opportunities for the design and synthesis of novel analogs with potentially improved pharmacological properties. ontosight.ai Future research should involve the creation of libraries of this compound derivatives with modifications to the propanamide backbone, the hydroxyethyl (B10761427) group, and the methylthio moieties. These analogs should then undergo comprehensive in vitro and in vivo pharmacological profiling to assess their potency, efficacy, specificity, and potential for reduced off-target effects. Structure-activity relationship (SAR) studies will be essential to correlate structural modifications with biological activity, providing insights for the development of lead compounds. ontosight.ai

Exploration of this compound in Emerging Therapeutic Areas

Initial research has indicated potential for this compound in areas such as antimicrobial, antifungal, and anticancer applications. ontosight.ai Future studies should explore its potential in other emerging therapeutic areas. Given its reported anti-inflammatory properties and inhibition of 5-LOX, investigating its utility in inflammatory diseases beyond arthritis, such as inflammatory bowel disease or asthma, could be promising. phytojournal.comnih.govjcdr.netnih.gov Furthermore, exploring its effects on other biological targets and pathways could reveal potential applications in neurological disorders, metabolic diseases, or wound healing, areas where natural products and their derivatives are increasingly being investigated. africanjournalofbiomedicalresearch.cominnovareacademics.inresearchgate.netquanticate.com

Development of Advanced Analytical Techniques for Trace Analysis

Accurate quantification of this compound in complex biological matrices, plant extracts, and formulations is crucial for pharmacokinetic studies, quality control, and understanding its distribution and metabolism. The development of advanced analytical techniques capable of sensitive and selective trace analysis of this compound is a key future direction. Techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) with optimized sample preparation methods will be essential for achieving the required sensitivity and specificity. umons.ac.be These methods should be validated for various matrices to support preclinical and potential clinical investigations. eag.comsigmaaldrich.comichtj.waw.plsgs.comazolifesciences.com

Sustainable Production Methods through Synthetic Biology or Optimized Extraction

The sustainable and cost-effective production of this compound is vital for its potential translation into therapeutic applications. Current methods may involve extraction from natural sources, which can be limited by factors such as plant availability, geographical location, and environmental impact. Future research should explore sustainable production methods. This could involve optimizing existing extraction protocols to improve yield and purity while minimizing solvent usage and waste generation. africanjournalofbiomedicalresearch.com Alternatively, approaches utilizing synthetic biology, such as engineering microorganisms (e.g., bacteria or yeast) or plant cell cultures to biosynthesize this compound, could offer a more sustainable and scalable production route. nih.govmdpi.combiorxiv.orgxtalks.comfrontiersin.org Developing microbial cell factories for this compound production would align with the growing trend of using synthetic biology for the sustainable production of natural products. nih.govbiorxiv.orgxtalks.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6440459 |

| Entadamide A | 6440458 |

| Propiolic acid | 6910 |

| Ethanolamine (B43304) | 700 |

| Methanethiol (B179389) | 878 |

| Dicyclohexylcarbodiimide (B1669883) | 10111 |

| Entadamide C | 139263562 |

| Diclofenac (B195802) sodium | 3033777 |

| Entagenic acid | 162164 |

| Rheediinoside A | 16164951 |

| Rheediinoside B | 16164952 |

Q & A

Q. What are the primary sources and tissues of Entadamide B in Entada phaseoloides, and how can researchers validate its presence?

this compound is predominantly localized in the kernel tissues of Entada phaseoloides, as demonstrated by untargeted metabolite profiling using liquid chromatography-mass spectrometry (LC-MS). Researchers should prioritize kernel extraction and employ comparative metabolomic analysis (e.g., PLS-DA) to distinguish tissue-specific metabolites. Validation requires targeted quantification via tandem MS (MS/MS) and comparison with reference standards .

Q. What methodological considerations are critical for isolating this compound from plant matrices?

Isolation protocols should combine solvent extraction (e.g., methanol-water gradients) with chromatographic techniques (e.g., HPLC-PDA). Fractionation guided by bioactivity assays or metabolite fingerprints can improve purity. Researchers must document solvent ratios, column specifications, and retention times to ensure reproducibility .

Q. How can researchers design a hypothesis-driven study to explore this compound’s bioactivity?

Formulate a hypothesis linking this compound’s structural features (e.g., sulfur-containing amide groups) to specific biological targets (e.g., anti-inflammatory pathways). Use in vitro assays (e.g., COX-2 inhibition) with appropriate controls (vehicle and positive controls). Include dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved in pharmacokinetic studies?

Contradictions often arise from variability in experimental models (e.g., liver microsomes vs. in vivo systems). Address this by standardizing assay conditions (e.g., pH, temperature) and cross-validating results using multiple techniques (e.g., LC-MS for metabolite identification and radiometric assays for enzyme kinetics). Statistical meta-analysis of existing datasets can identify confounding variables .

Q. What strategies optimize the detection of low-abundance this compound derivatives in complex biological samples?

Enhance sensitivity via chemical derivatization (e.g., dansyl chloride for amine groups) or enrichment techniques (e.g., solid-phase extraction). Use high-resolution MS (HRMS) with data-dependent acquisition (DDA) to capture low-intensity ions. Confirm identities using isotopic pattern matching and fragmentation libraries .

Q. How should researchers approach the de novo biosynthesis pathway elucidation of this compound?

Combine transcriptomic data (e.g., RNA-seq of E. phaseoloides tissues) with heterologous expression in model systems (e.g., Nicotiana benthamiana). Knockout mutants or CRISPR-edited lines can validate candidate genes (e.g., cytochrome P450s or sulfur-transferases). Track intermediates using stable isotope labeling (e.g., ¹³C-glucose) .

Q. What statistical frameworks are appropriate for analyzing multi-omics datasets involving this compound?

Employ multivariate analysis (e.g., PCA, OPLS-DA) to integrate metabolomic, transcriptomic, and proteomic data. Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to identify correlated pathways. Address false discovery rates (FDR) via Benjamini-Hochberg correction and validate findings with permutation testing .

Experimental Design & Reproducibility

Q. How can researchers ensure reproducibility in this compound extraction and quantification?

Publish detailed protocols in supplementary materials, including batch numbers of solvents, equipment calibration records, and raw data repositories (e.g., Zenodo). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata and share analytical standards via collaborative networks .

Q. What ethical and practical considerations apply to field studies on Entada phaseoloides?

Obtain permits for plant collection under the Nagoya Protocol. Document voucher specimens in herbaria with GPS coordinates. For ecological studies, use non-destructive sampling (e.g., leaf punches) and minimize habitat disruption .

Data Interpretation & Reporting

Q. How should researchers address variability in this compound’s bioactivity across cell lines?

Perform cell line authentication (e.g., STR profiling) and control for passage number. Use multiplex assays (e.g., Luminex) to measure cytokine profiles alongside target-specific effects. Report variability metrics (e.g., coefficient of variation) and use mixed-effects models to account for batch effects .

Q. What criteria determine the inclusion/exclusion of outlier data points in this compound studies?

Q. What gaps exist in understanding this compound’s ecological role, and how can they be addressed?

Hypothesize roles in plant defense (e.g., herbivore deterrence) using ecological stoichiometry and insect feeding assays. Track spatial-temporal metabolite fluctuations via imaging MS or microsampling techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.